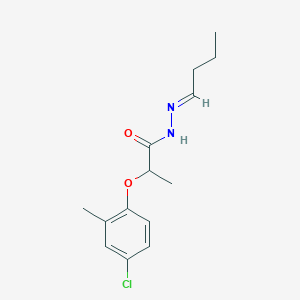

N'-butylidene-2-(4-chloro-2-methylphenoxy)propanohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-butylidene-2-(4-chloro-2-methylphenoxy)propanohydrazide, also known as CPPU, is a synthetic plant growth regulator that belongs to the chemical class of aryloxyphenylureas. CPPU is widely used in the agricultural industry to improve fruit quality, increase yield, and enhance resistance to environmental stressors.

Mécanisme D'action

N'-butylidene-2-(4-chloro-2-methylphenoxy)propanohydrazide acts as a cytokinin-like plant growth regulator by binding to cytokinin receptors and activating downstream signaling pathways. This results in the promotion of cell division, cell enlargement, and differentiation, leading to increased growth and development of plant organs such as fruits. N'-butylidene-2-(4-chloro-2-methylphenoxy)propanohydrazide also affects the expression of genes involved in the regulation of fruit development and ripening.

Biochemical and Physiological Effects:

N'-butylidene-2-(4-chloro-2-methylphenoxy)propanohydrazide has been shown to affect various physiological processes in plants, including photosynthesis, respiration, and ion transport. It also affects the levels of various plant hormones such as auxins, gibberellins, and abscisic acid. N'-butylidene-2-(4-chloro-2-methylphenoxy)propanohydrazide has been found to increase the activity of antioxidant enzymes and reduce the levels of reactive oxygen species, thereby protecting plants from oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

N'-butylidene-2-(4-chloro-2-methylphenoxy)propanohydrazide has several advantages for lab experiments, including its high purity, stability, and ease of use. It can be easily dissolved in water or organic solvents and applied to plants through foliar spray or root drench. However, N'-butylidene-2-(4-chloro-2-methylphenoxy)propanohydrazide has some limitations, including its high cost, potential for environmental contamination, and potential for off-target effects on non-target organisms.

Orientations Futures

There are several future directions for research on N'-butylidene-2-(4-chloro-2-methylphenoxy)propanohydrazide, including its effects on different crops, its interactions with other plant growth regulators, and its potential for use in sustainable agriculture practices. Further studies are also needed to elucidate the molecular mechanisms underlying the effects of N'-butylidene-2-(4-chloro-2-methylphenoxy)propanohydrazide on plant growth and development. In addition, the potential risks and benefits of N'-butylidene-2-(4-chloro-2-methylphenoxy)propanohydrazide use in agriculture need to be carefully evaluated to ensure its safe and sustainable use.

Méthodes De Synthèse

N'-butylidene-2-(4-chloro-2-methylphenoxy)propanohydrazide is synthesized through a multistep process involving the reaction of 4-chloro-2-methylphenol with butylidene malononitrile, followed by the reaction with hydrazine hydrate and the subsequent reaction with propionic anhydride. The final product is obtained after purification through recrystallization.

Applications De Recherche Scientifique

N'-butylidene-2-(4-chloro-2-methylphenoxy)propanohydrazide has been extensively studied for its effects on plant growth and development. It has been shown to increase fruit set and yield in various crops, including grapes, kiwifruit, apples, and strawberries. N'-butylidene-2-(4-chloro-2-methylphenoxy)propanohydrazide has also been found to improve fruit quality attributes such as size, color, firmness, and sugar content. In addition, N'-butylidene-2-(4-chloro-2-methylphenoxy)propanohydrazide has been shown to enhance plant resistance to abiotic stressors such as drought, heat, and salinity.

Propriétés

Formule moléculaire |

C14H19ClN2O2 |

|---|---|

Poids moléculaire |

282.76 g/mol |

Nom IUPAC |

N-[(E)-butylideneamino]-2-(4-chloro-2-methylphenoxy)propanamide |

InChI |

InChI=1S/C14H19ClN2O2/c1-4-5-8-16-17-14(18)11(3)19-13-7-6-12(15)9-10(13)2/h6-9,11H,4-5H2,1-3H3,(H,17,18)/b16-8+ |

Clé InChI |

FWBZYGXVFIFOBE-LZYBPNLTSA-N |

SMILES isomérique |

CCC/C=N/NC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |

SMILES |

CCCC=NNC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |

SMILES canonique |

CCCC=NNC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)

![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)

![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)

![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)

![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)

![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)

![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)

![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)

![1-N',3-N'-bis[(Z)-indol-3-ylidenemethyl]propanedihydrazide](/img/structure/B230161.png)

![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B230163.png)

![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B230164.png)